Bis(4-fluorophenyl)phosphine oxide
Overview
Description
Bis(4-fluorophenyl)phosphine oxide: is an organophosphorus compound with the molecular formula C12H9F2OP It is characterized by the presence of two 4-fluorophenyl groups attached to a phosphine oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-fluorophenyl)phosphine oxide typically involves the reaction of 4-fluorophenylmagnesium bromide with phosphorus trichloride, followed by oxidation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:
-
Formation of Grignard Reagent:
4-Fluorobromobenzene+Magnesium→4-Fluorophenylmagnesium bromide
-
Reaction with Phosphorus Trichloride:
4-Fluorophenylmagnesium bromide+Phosphorus trichloride→Bis(4-fluorophenyl)phosphine
-
Oxidation:
Bis(4-fluorophenyl)phosphine+Oxidizing agent→Bis(4-fluorophenyl)phosphine oxide
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Bis(4-fluorophenyl)phosphine oxide undergoes various chemical reactions, including:
-
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
-
Reduction: Reduction reactions can convert this compound back to bis(4-fluorophenyl)phosphine.
-
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation Products: Higher oxidation state phosphorus compounds.
Reduction Products: Bis(4-fluorophenyl)phosphine.
Substitution Products: Derivatives with substituted phenyl rings.
Scientific Research Applications
Chemistry: Bis(4-fluorophenyl)phosphine oxide is used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. It may have applications in drug discovery and development.
Industry: The compound is used in the production of flame-retardant materials and as a crosslinking agent in polymer chemistry. It is also employed in the synthesis of advanced electronic materials due to its dielectric properties .
Mechanism of Action
The mechanism by which bis(4-fluorophenyl)phosphine oxide exerts its effects depends on its application. In flame retardancy, it acts by scavenging free radicals required for combustion and promoting the formation of a dense char layer that inhibits the penetration of heat and fuel . In coordination chemistry, it forms stable complexes with transition metals, facilitating various catalytic reactions.
Comparison with Similar Compounds
- Bis(4-fluorophenyl)phenylphosphine oxide
- Tris(4-fluorophenyl)phosphine oxide
- Diphenyl(4-fluorophenyl)phosphine oxide
Comparison: Bis(4-fluorophenyl)phosphine oxide is unique due to the presence of two 4-fluorophenyl groups, which impart specific electronic and steric properties. Compared to bis(4-fluorophenyl)phenylphosphine oxide, it has a simpler structure and different reactivity. Tris(4-fluorophenyl)phosphine oxide, on the other hand, has three fluorophenyl groups, leading to different physical and chemical properties .
Properties
IUPAC Name |
bis(4-fluorophenyl)-oxophosphanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYITCTXDGORJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)[P+](=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2OP+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10537195 | |
Record name | Bis(4-fluorophenyl)(oxo)phosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10537195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94940-35-9 | |
Record name | Bis(4-fluorophenyl)(oxo)phosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10537195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.